molecular formula C12H16N2O2 B2491719 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid CAS No. 926248-50-2

6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid

Cat. No. B2491719
CAS RN: 926248-50-2
M. Wt: 220.272
InChI Key: YQPINMZQOZZKPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-component reactions, such as the three-component reaction between N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature (Jayarajan et al., 2019). Such methods highlight the versatility and efficiency of synthesizing pyridine derivatives under mild conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be extensively studied through techniques like X-ray diffraction, revealing intricate details about their crystalline structure and molecular configuration (Shen et al., 2012). These analyses are crucial for understanding the spatial arrangement of atoms and the potential for intermolecular interactions.

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions that are pivotal for their functional applications. For instance, the modification of pyridine rings through reactions like N-methylation and the introduction of ester groups are common strategies for altering their chemical properties and enhancing their reactivity (Kadir et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, play a vital role in determining the applications of pyridine derivatives. Techniques like powder diffraction and differential scanning calorimetry (DSC) are employed to investigate these properties, offering insights into the material's stability and phase transitions (Galadzhun et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for the functional application of pyridine derivatives. Studies often focus on their electrophilic and nucleophilic reaction capabilities, exploring the potential for forming new bonds and functional groups (Napitupulu et al., 2006).

Scientific Research Applications

Chemical and Biological Activities

6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid, as a compound, is part of a broader class of chemicals that exhibit a wide range of chemical and biological activities. The scientific research surrounding compounds with similar structural features has shown various potential applications, from coordination chemistry to biological activities.

  • Coordination Chemistry : Compounds containing pyridine carboxylic acid groups, similar to 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid, are reviewed for their preparation procedures, properties, and complex compound formation. These ligands have been studied for their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. Such compounds offer a basis for the development of new materials and catalysts with specific magnetic or electrochemical properties (Boča, Jameson, & Linert, 2011).

  • Biological Activity : The heterocyclic structure of pyridine derivatives, including those related to 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid, has been explored for potential CNS (Central Nervous System) acting drugs. These structures have shown a range of effects from antidepressant to anticonvulsant activities, suggesting their importance in medicinal chemistry for the development of new therapeutic agents (Saganuwan, 2017).

  • Microbial Metabolism and Biodegradation : The biodegradation of pyridine derivatives under aerobic and anaerobic conditions has been documented, showing that compounds like 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid can be metabolized by various microorganisms. This research provides insights into the environmental fate of such compounds and suggests pathways for bioremediation of contaminated sites (Kaiser, Feng, & Bollag, 1996).

Applications in Material Science

  • Biocatalysis and Inhibition : Studies on carboxylic acids like 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid have highlighted their role in inhibiting microbial growth, which can be leveraged in the preservation of food and other bioproducts. Understanding the mechanisms of biocatalyst inhibition by these acids aids in engineering more robust strains for industrial applications, contributing to the development of bio-based production processes (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-4-6-14(7-5-9)11-3-2-10(8-13-11)12(15)16/h2-3,8-9H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPINMZQOZZKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid

CAS RN

926248-50-2
Record name 6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid
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